

# An In-depth Technical Guide to the Potential Biological Activities of Substituted Benzamides

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## Compound of Interest

Compound Name: *N*-(2-bromophenyl)-3-methylbenzamide

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## Introduction

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of pharmacologically active agents. [1] This guide provides an in-depth exploration of the principal biological activities associated with this chemical class, focusing on the underlying mechanisms, field-proven experimental protocols for their evaluation, and the causality behind key methodological choices. We will delve into their roles as antipsychotic, antiemetic, and emerging anticancer agents, providing researchers and drug development professionals with a comprehensive technical resource.

## Section 1: Antipsychotic and Antidepressant Activity via Dopamine Receptor Modulation

One of the most well-established roles for substituted benzamides is in the management of psychosis and, in some cases, depression.[2][3] This activity is primarily mediated by their interaction with central dopamine receptors.

## Mechanism of Action: Selective Dopamine D2/D3 Receptor Antagonism

Substituted benzamides like Sulpiride and Amisulpride exert their therapeutic effects by acting as selective antagonists of the dopamine D2 and D3 receptors.[2][4][5] In conditions such as schizophrenia, the positive symptoms (e.g., hallucinations, delusions) are linked to hyperactivity in the mesolimbic dopamine pathway.[2] By blocking postsynaptic D2 receptors in this region, these drugs reduce dopaminergic overactivity, thereby alleviating these symptoms.[2]

A unique characteristic of some benzamides, like Sulpiride, is their bimodal, dose-dependent activity.[2][3][6]

- At lower doses, they preferentially block presynaptic D2 autoreceptors. These autoreceptors normally provide a negative feedback signal to inhibit dopamine release. Blocking them leads to a net increase in dopamine release, which can have an antidepressant or disinhibitory effect.[2][3]
- At higher doses, the postsynaptic D2 receptor blockade becomes dominant, leading to the classic antipsychotic effect.[2]

This selectivity for D2/D3 receptors, with minimal affinity for serotonin or other neurotransmitter receptors, often results in a more favorable side-effect profile compared to broader-spectrum antipsychotics.[2]

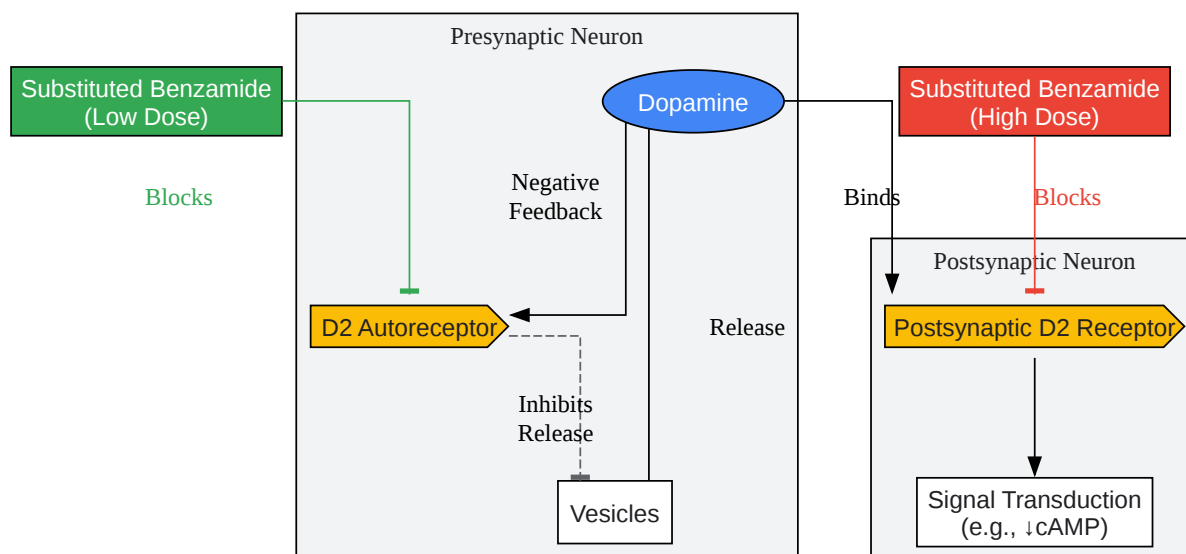
## Key Compounds and Receptor Affinity

The affinity of these compounds for their target receptors is a critical determinant of their potency and clinical utility. This is typically quantified as the inhibition constant ( $K_i$ ), determined through receptor binding assays.

Compound	Primary Target(s)	Reported Binding Affinity (Ki)	Primary Therapeutic Use
Sulpiride	D2/D3 Antagonist	Varies by study; selective for D2 family	Antipsychotic, Antidepressant[2][3][4][6]
Amisulpride	D2/D3 Antagonist	~1 nM (for D2 receptor)	Antipsychotic[7]
Metoclopramide	D2 Antagonist, 5-HT4 Agonist, 5-HT3 Antagonist	28.8 nM (for D2 receptor)	Antiemetic, Prokinetic[8]
Clebopride	D2 Antagonist	Low nanomolar range	Antipsychotic, Antiemetic[9]

## Visualization: Dopamine D2 Receptor Antagonism at the Synapse

The following diagram illustrates the dual-action mechanism of a substituted benzamide like Sulpiride at a dopaminergic synapse.



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Caption: Dual-action mechanism of substituted benzamides at the dopamine synapse.

## Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity ( $K_i$ ) of a test compound for the D2 receptor. The principle is to measure how effectively the test compound competes with a known radiolabeled ligand for binding to the receptor.[10]

Causality: This assay is foundational for characterizing antipsychotic potential. A high binding affinity (low  $K_i$  value) for the D2 receptor is a primary indicator of antipsychotic efficacy.[9][11]

Methodology:

- Membrane Preparation:

- Homogenize rat striatal tissue (a brain region rich in D2 receptors) or cultured cells expressing human D2 receptors (e.g., HEK293) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10][12]
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[12]
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[10][12]
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is critical to remove endogenous substances that might interfere with binding.
- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
- Competitive Binding Assay Setup (in a 96-well plate):
  - Total Binding Wells: Add membrane preparation, radioligand (e.g., [<sup>3</sup>H]-Spiperone at a concentration near its K<sub>d</sub>, ~0.2-0.5 nM), and assay buffer.[12]
  - Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled D2 antagonist (e.g., 10 μM (+)-Butaclamol) to saturate all specific binding sites.[10] This allows for the measurement of radioligand that binds to non-receptor components.
  - Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the substituted benzamide test compound.[12] Using 8-10 concentrations covering several orders of magnitude is crucial for generating a complete inhibition curve.
- Incubation & Filtration:
  - Incubate the plate for 60-90 minutes at room temperature or 37°C to allow the binding reaction to reach equilibrium.[12]
  - Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B). The filters trap the membranes with bound radioligand while unbound ligand passes

through.[12]

- Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. This step is vital for reducing background signal.[12]
- Quantification and Data Analysis:
  - Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.[12]
  - Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).[10]
  - Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.
  - Determine the IC50 value: the concentration of the test compound that inhibits 50% of the specific binding.
  - Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.  
[10]

## Section 2: Antiemetic & Prokinetic Activity

Several substituted benzamides, most notably Metoclopramide, are widely used for their antiemetic (anti-vomiting) and prokinetic (enhancing gastrointestinal motility) properties.[8][13]

### Mechanism of Action: A Multi-Receptor Profile

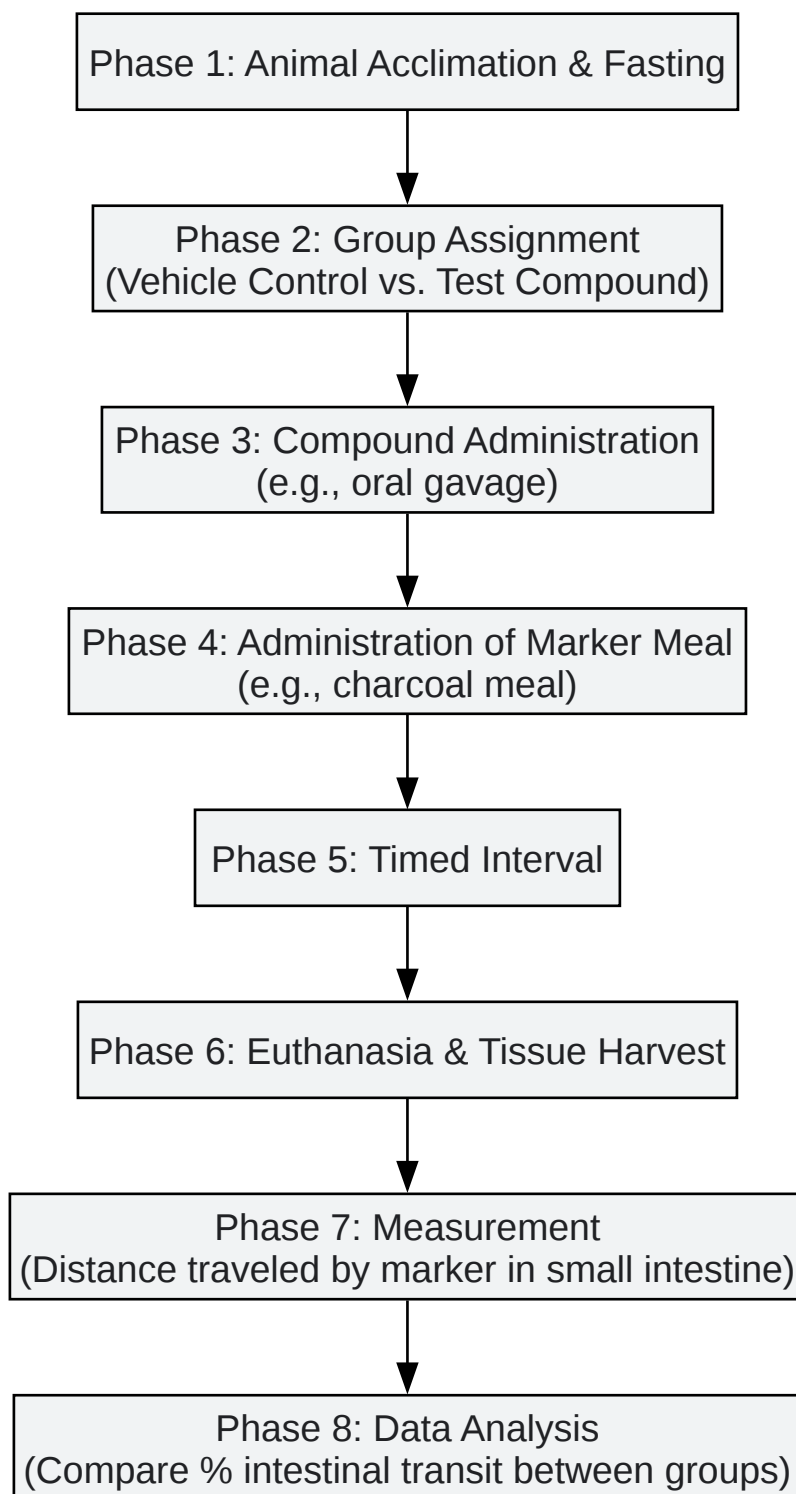
The efficacy of Metoclopramide stems from its action on multiple receptor types both centrally and peripherally:[8][14][15][16]

- Central D2 Antagonism: Metoclopramide blocks D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[8][15][16] The CTZ is a key area for detecting emetic substances in the blood and triggering the vomiting reflex. This action is a primary contributor to its antiemetic effect.[15]

- **Peripheral 5-HT4 Receptor Agonism:** In the upper GI tract, Metoclopramide acts as an agonist at 5-HT4 receptors.[8][15] This enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contractions, thereby accelerating gastric emptying and intestinal transit.[15]
- **Peripheral 5-HT3 Receptor Antagonism:** At higher doses, Metoclopramide also blocks 5-HT3 receptors on vagal nerve terminals in the gut.[8][14] This action can inhibit the transmission of emetic signals from the GI tract to the brain.
- **Peripheral D2 Antagonism:** Dopamine normally has a relaxing effect on GI muscles.[16] By blocking peripheral D2 receptors, Metoclopramide counteracts this effect, further contributing to its prokinetic activity.[15]

## Visualization: Experimental Workflow for Assessing Prokinetic Activity

This diagram shows a typical workflow for evaluating the prokinetic effects of a novel substituted benzamide using an in vivo model.



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Caption: In vivo workflow for assessing gastrointestinal prokinetic activity.

## Section 3: Anticancer Activity via Histone Deacetylase (HDAC) Inhibition

A more recent and highly promising area of research is the application of substituted benzamides as anticancer agents.<sup>[1][17][18]</sup> Compounds like Entinostat function not by targeting neurotransmitter receptors, but by modulating the epigenome through the inhibition of histone deacetylases (HDACs).<sup>[19][20][21][22]</sup>

### Mechanism of Action: Reversing Epigenetic Silencing

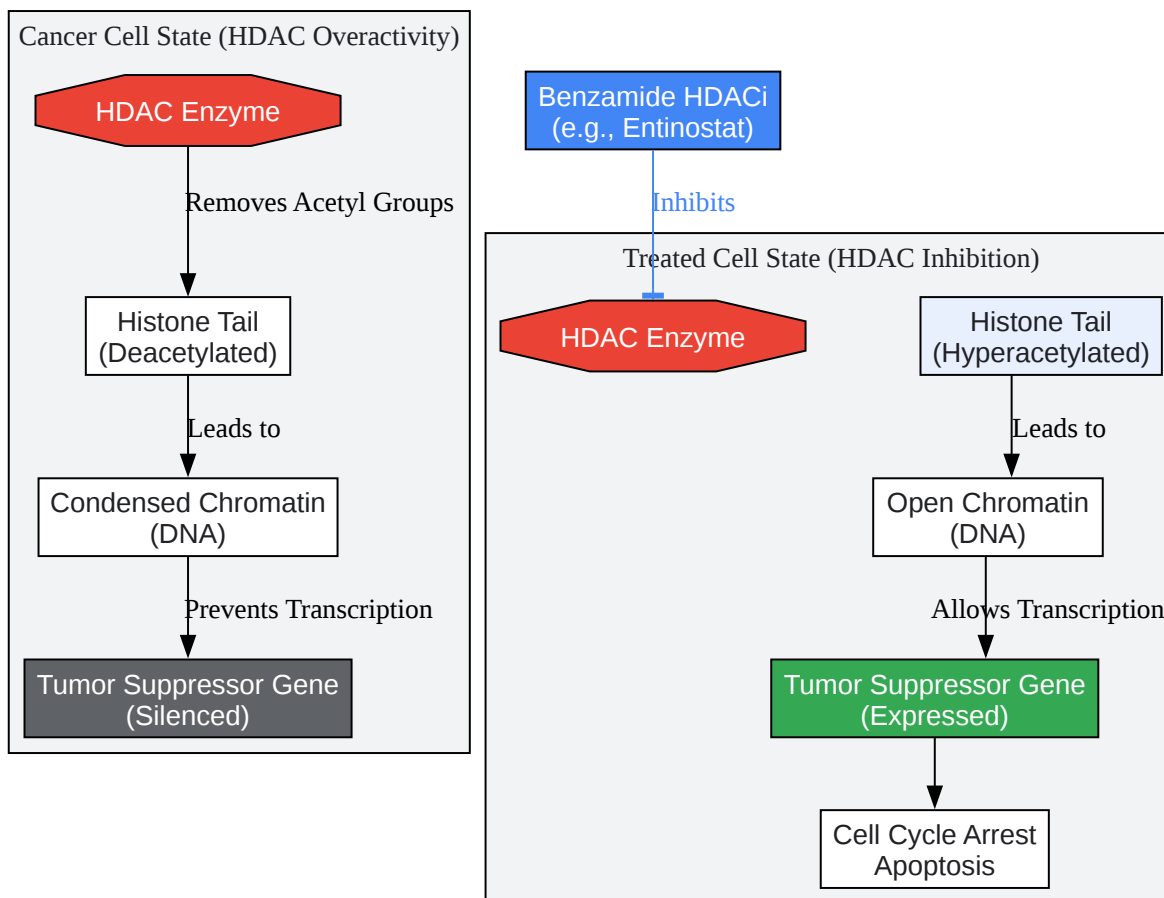
HDACs are enzymes that remove acetyl groups from histone proteins.<sup>[22]</sup> This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.<sup>[22]</sup> In many cancers, HDACs are overactive, leading to the silencing of critical tumor suppressor genes.<sup>[20][22]</sup>

Benzamide-based HDAC inhibitors, such as Entinostat, are potent and selective inhibitors of Class I HDACs (specifically HDAC1 and HDAC3).<sup>[19][20][22]</sup> Their mechanism involves:

- **Chelating the Zinc Ion:** The benzamide functional group chelates the essential zinc ion in the active site of the HDAC enzyme.<sup>[17][18]</sup>
- **Histone Hyperacetylation:** By inhibiting HDAC activity, these drugs prevent the removal of acetyl groups, leading to histone hyperacetylation.<sup>[19]</sup>
- **Transcriptional Reactivation:** The acetylated histones result in a more open, relaxed chromatin structure. This allows for the re-expression of previously silenced tumor suppressor genes (e.g., p21, p27).<sup>[19][20]</sup>
- **Antitumor Effects:** The reactivation of these genes leads to a variety of anticancer outcomes, including inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis (programmed cell death).<sup>[19][20][21]</sup>

### Visualization: HDAC Inhibition and Gene Reactivation

This diagram illustrates how benzamide HDAC inhibitors reverse the epigenetic silencing of tumor suppressor genes.



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Caption: Mechanism of anticancer action via HDAC inhibition by substituted benzamides.

## Experimental Protocols for Anticancer Activity

Evaluating the anticancer potential of a substituted benzamide requires a multi-assay approach to confirm its mechanism and effect.

### 3.3.1. Protocol: In Vitro HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit HDAC enzyme activity.

**Causality:** This is the primary mechanistic assay. It confirms that the compound engages its intended target before proceeding to more complex cellular assays.

**Methodology (Fluorometric):**[\[23\]](#)

- **Reagent Preparation:** Prepare serial dilutions of the benzamide test compound. Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the developer solution (containing a protease like trypsin and a stop solution like Trichostatin A).[\[24\]](#)
- **Assay Setup (in a 96-well black plate):**
  - Add the HDAC enzyme source (e.g., purified recombinant HDAC1 or HeLa nuclear extract) to the wells.
  - Add the test compound dilutions or vehicle control. Pre-incubate for 10-20 minutes to allow the inhibitor to bind to the enzyme.[\[23\]](#)
- **Enzymatic Reaction:**
  - Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.[\[24\]](#)
  - Incubate at 37°C for 30-60 minutes. During this time, active HDACs will deacetylate the substrate.
- **Development and Detection:**
  - Stop the reaction by adding the developer solution. The developer serves two purposes: the protease cleaves the deacetylated substrate, releasing a fluorophore (e.g., AMC), and the potent HDAC inhibitor in the solution prevents any further reaction.[\[24\]](#)
  - Measure the fluorescence using a microplate reader (e.g., Ex/Em = 350-380 nm / 440-460 nm).[\[24\]](#) The fluorescence signal is directly proportional to the amount of deacetylation, and therefore inversely proportional to the inhibitory activity of the test compound.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC<sub>50</sub> value.

### 3.3.2. Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a test compound.[25][26]

Causality: While the HDAC assay confirms target engagement, the MTT assay confirms the desired biological outcome: the death or growth inhibition of cancer cells.[27]

Methodology:[25][28]

- Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the benzamide test compound. Include untreated and vehicle-only controls.
- Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO<sub>2</sub> incubator.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours.[25]
  - Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT into purple, insoluble formazan crystals.[25][26]
- Formazan Solubilization: Carefully remove the MTT medium. Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[25]
- Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.[25] The intensity of the purple color is directly proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration that causes 50% reduction in cell viability).

## Conclusion

The substituted benzamide framework represents a remarkably fruitful scaffold in drug discovery, giving rise to agents with diverse and potent biological activities. From the selective modulation of dopamine receptors for antipsychotic and antiemetic effects to the epigenetic regulation of gene expression for anticancer therapies, these compounds continue to be of significant interest. The experimental protocols detailed herein provide a validated roadmap for researchers to investigate and characterize novel benzamide derivatives, ensuring scientific rigor and fostering the development of the next generation of therapeutics.

## References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sulpiride?
- PMC. (n.d.). Entinostat: a promising treatment option for patients with advanced breast cancer.
- Wikipedia. (n.d.). Metoclopramide.
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- PubMed. (n.d.). The mode of action of sulpiride as an atypical antidepressant agent.
- MDPI. (2023, August 1). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Entinostat?
- MIMS Philippines. (n.d.). Sulpiride: Uses & Dosage.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Metoclopramide Hydrochloride?
- Patsnap Synapse. (2025, April 19). What is the mechanism of action of metoclopramide (Metoclopramide hydrochloride)?
- PMC - NIH. (n.d.). Metoclopramide in the treatment of diabetic gastroparesis.
- ACS Publications. (n.d.). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists | Journal of Medicinal Chemistry.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Benchchem. (n.d.). Technical Support Center: Optimizing HDAC-IN-38 Concentration for In Vitro Assays.
- PMC. (n.d.). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents.
- Patsnap Synapse. (2024, June 14). What is Sulpiride used for?
- Cambridge University Press & Assessment. (2021, October 19). Sulpiride - Prescriber's Guide. Retrieved from Cambridge University Press & Assessment.

- PubMed. (1979, August 6). The substituted benzamides--a novel class of dopamine antagonists.
- Clinicaltrials.eu. (n.d.). Entinostat – Application in Therapy and Current Clinical Research.
- Benchchem. (n.d.). Entinostat: A Technical Guide to the Mechanism of Action of a Class I HDAC Inhibitor.
- Abcam. (n.d.). MTT assay protocol.
- ISCA. (n.d.). Biological activities of benzimidazole derivatives: A review.
- Oxford Academic. (n.d.). Potent lipophilic substituted benzamide drugs are not selective D-1 dopamine receptor antagonists in the rat | Journal of Pharmacy and Pharmacology.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (1977, May). Substituted benzamides as cerebral dopamine antagonists in rodents.
- Benchchem. (n.d.). An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine).
- Benchchem. (n.d.). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
- Taylor & Francis. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
- ResearchGate. (n.d.). (PDF) Cell sensitivity assays: The MTT assay.
- Slideshare. (n.d.). Antiemetic drugs | PDF.
- PubMed. (2023, October 26). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity.
- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
- PMC. (2026, January 15). HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives.
- PubMed. (2025, June 15). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential.
- ResearchGate. (2025, June 6). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential.
- Promega Corporation. (2014, October 15). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- (n.d.). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches.
- PubMed. (1988, August). Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis.
- Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01).

- PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- AAT Bioquest. (2025, November 3). A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate.
- ACS Publications. (2019, August 15). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 | ACS Omega.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- (n.d.). Antiemetic agents.
- NCBI. (2012, December 25). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists.
- MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- (n.d.). Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy.
- PMC. (2022, May 6). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides.
- PubMed. (n.d.). Studies on the mechanism of action of substituted benzamide drugs.

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- [1. walshmedicalmedia.com](http://1.walshmedicalmedia.com) [[walshmedicalmedia.com](http://walshmedicalmedia.com)]
- [2. What is the mechanism of Sulpiride?](http://2.What is the mechanism of Sulpiride?) [[synapse.patsnap.com](http://synapse.patsnap.com)]
- [3. The mode of action of sulpiride as an atypical antidepressant agent - PubMed](http://3.The mode of action of sulpiride as an atypical antidepressant agent - PubMed) [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- [4. What is Sulpiride used for?](http://4.What is Sulpiride used for?) [[synapse.patsnap.com](http://synapse.patsnap.com)]
- [5. Sulpiride - Prescriber's Guide](http://5.Sulpiride - Prescriber's Guide) [[cambridge.org](http://cambridge.org)]
- [6. mims.com](http://6.mims.com) [[mims.com](http://mims.com)]
- [7. pubs.acs.org](http://7.pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]

- [8. Metoclopramide - Wikipedia \[en.wikipedia.org\]](#)
- [9. academic.oup.com \[academic.oup.com\]](#)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [11. Substituted benzamides as cerebral dopamine antagonists in rodents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [13. droracle.ai \[droracle.ai\]](#)
- [14. mdpi.com \[mdpi.com\]](#)
- [15. What is the mechanism of Metoclopramide Hydrochloride? \[synapse.patsnap.com\]](#)
- [16. Metoclopramide in the treatment of diabetic gastroparesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. What is the mechanism of Entinostat? \[synapse.patsnap.com\]](#)
- [21. clinicaltrials.eu \[clinicaltrials.eu\]](#)
- [22. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [23. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest \[aatbio.com\]](#)
- [24. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [25. merckmillipore.com \[merckmillipore.com\]](#)
- [26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [27. researchgate.net \[researchgate.net\]](#)
- [28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
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